molecular formula C9H17N3O2 B14592196 1-Butyl-2-(nitromethylidene)hexahydropyrimidine CAS No. 61532-78-3

1-Butyl-2-(nitromethylidene)hexahydropyrimidine

Cat. No.: B14592196
CAS No.: 61532-78-3
M. Wt: 199.25 g/mol
InChI Key: NYXPGPURVHJSEL-UHFFFAOYSA-N
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Description

1-Butyl-2-(nitromethylidene)hexahydropyrimidine is a chemical compound belonging to the class of hexahydropyrimidines These compounds are characterized by a six-membered ring containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2-(nitromethylidene)hexahydropyrimidine typically involves the reaction of butylamine with formaldehyde and nitromethane under controlled conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

Butylamine+Formaldehyde+NitromethaneThis compound\text{Butylamine} + \text{Formaldehyde} + \text{Nitromethane} \rightarrow \text{this compound} Butylamine+Formaldehyde+Nitromethane→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-2-(nitromethylidene)hexahydropyrimidine undergoes various chemical reactions, including:

    Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted hexahydropyrimidines.

Scientific Research Applications

1-Butyl-2-(nitromethylidene)hexahydropyrimidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butyl-2-(nitromethylidene)hexahydropyrimidine involves its interaction with specific molecular targets and pathways. The nitromethylidene group is believed to play a crucial role in its biological activity by interacting with enzymes or receptors in the body. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or modulate receptor activity.

Comparison with Similar Compounds

  • 1-Butyl-2-(nitromethylidene)tetrahydropyrimidine
  • 1-Butyl-2-(nitromethylidene)piperidine
  • 1-Butyl-2-(nitromethylidene)azepane

Comparison: 1-Butyl-2-(nitromethylidene)hexahydropyrimidine is unique due to its specific ring structure and the presence of the nitromethylidene group. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

61532-78-3

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

1-butyl-2-(nitromethylidene)-1,3-diazinane

InChI

InChI=1S/C9H17N3O2/c1-2-3-6-11-7-4-5-10-9(11)8-12(13)14/h8,10H,2-7H2,1H3

InChI Key

NYXPGPURVHJSEL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCNC1=C[N+](=O)[O-]

Origin of Product

United States

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